1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the dihydrochromeno[2,3-c]pyrrole-3,9-dione class. Its structure features a chromeno-pyrrole fused ring system substituted with a 3-fluorophenyl group at position 1 and a thiazol-2-yl moiety at position 2. This compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FN2O3S/c21-12-5-3-4-11(10-12)16-15-17(24)13-6-1-2-7-14(13)26-18(15)19(25)23(16)20-22-8-9-27-20/h1-10,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKNKNVLHWEASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)F)C5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest in medicinal chemistry due to its potential biological activities. The compound belongs to a class of heterocyclic compounds that have been studied for various pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes current research findings regarding the biological activity of this compound.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the chromeno and thiazole rings. Recent studies have demonstrated efficient synthetic pathways that yield high-purity products suitable for biological testing .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chromeno[2,3-c]pyrrole have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that pyrrolo[3,4-c]pyrazole derivatives were effective against various cancer cell lines, suggesting a potential similar effect for our compound .
Antimicrobial Activity
The antimicrobial properties of thiazole-containing compounds are well-documented. Studies have shown that thiazole derivatives can inhibit the growth of bacteria and fungi. The presence of the thiazole moiety in this compound may enhance its antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. .
Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
Case Study 1: Anticancer Evaluation
A recent study evaluated a series of chromeno derivatives for their anticancer activity. Among these compounds, one derivative demonstrated IC50 values in the low micromolar range against several cancer cell lines including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial membrane potential .
Case Study 2: Antimicrobial Testing
In another study focusing on thiazole derivatives, several compounds were tested against common bacterial strains. The results indicated that certain thiazole-containing compounds exhibited MIC values lower than standard antibiotics like ciprofloxacin. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold .
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrrole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3-Fluorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been synthesized and tested against various bacterial and fungal strains. These studies suggest that such compounds can serve as potential candidates for developing new antimicrobial agents. In particular, thiazole derivatives have shown effectiveness against pathogens such as Fusarium graminearum and Botrytis cinerea .
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Thiazole-containing compounds are known to interact with various biological targets implicated in cancer progression. For example, studies have indicated that thiazole derivatives can inhibit cell proliferation in certain cancer cell lines, making them promising candidates for further development in cancer therapeutics .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties in preclinical studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Material Science Applications
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor could facilitate its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiazole and pyrrole moieties enhances charge transport properties, which are critical for efficient device performance .
Dyes and Pigments
Due to its vibrant color properties associated with the chromeno-pyrrole structure, this compound can be explored as a dye or pigment in various applications ranging from textiles to inks. The stability and lightfastness of such compounds are essential attributes that can be optimized for commercial use .
Agricultural Chemistry Applications
Fungicides
The antifungal activity observed in similar chemical classes suggests that this compound could be developed into a novel fungicide. Its efficacy against plant pathogens could help address agricultural challenges related to crop diseases. Studies have shown that thiazole derivatives can significantly reduce the incidence of fungal infections in crops like wheat and rice .
Case Studies
- Antimicrobial Screening : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against Fusarium graminearum and Rhizoctonia solani. Results indicated that certain derivatives exhibited lower EC50 values compared to traditional antifungal agents .
- Anticancer Research : A study focused on the synthesis of novel thiazole-pyrrole hybrids demonstrated significant cytotoxicity against various cancer cell lines. The research highlighted the potential for these compounds to inhibit tumor growth through targeted mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the aryl and heterocyclic moieties. These variations influence physicochemical properties, synthetic accessibility, and biological activity:
Physicochemical Properties
- Thermal Stability: Melting points for urea derivatives () range from 188–207°C, while dihydrochromeno-pyrroles are typically solids with higher thermal stability due to fused-ring rigidity .
Q & A
What synthetic methodologies are most effective for constructing the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core with fluorophenyl and thiazolyl substituents?
The core structure can be synthesized via multicomponent reactions (MCRs) or stepwise approaches. A one-pot MCR using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 3-fluorobenzaldehyde), and primary amines (e.g., thiazol-2-amine derivatives) under mild conditions yields high diversity and scalability . Alternative stepwise routes involve cyclocondensation of substituted dihydroxyacetophenones with fluorophenyl and thiazole precursors, though yields may vary with steric hindrance from substituents . Key parameters include solvent choice (dioxane or ethanol), temperature (80–100°C), and reaction time (15–20 hours).
How can spectroscopic and computational methods resolve structural ambiguities in derivatives of this compound?
- NMR : and NMR are critical for confirming fluorophenyl and thiazole substitution patterns. For example, chemical shifts near -110 ppm indicate meta-fluorine substitution .
- X-ray crystallography : Resolves stereochemistry of the fused chromeno-pyrrole system, particularly diastereoselectivity in non-planar regions .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, especially for labile thiazole moieties .
- DFT calculations : Predict regioselectivity in cyclization steps and stabilize transition states for stereochemical analysis .
What strategies are recommended for evaluating the biological activity of this compound in academic research?
- Target identification : Perform molecular docking against kinases or GPCRs, leveraging the thiazole’s affinity for ATP-binding pockets .
- In vitro assays : Test antiproliferative activity (e.g., MTT assay on cancer cell lines) at 1–50 µM concentrations. Include controls for fluorophenyl-mediated oxidative stress .
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., electron-withdrawing groups on the fluorophenyl ring) to correlate with potency .
How can post-synthetic modifications expand the utility of this compound in heterocyclic chemistry?
The lactone moiety in the chromeno-pyrrole core reacts with nucleophiles like hydrazine to form pyrazolone derivatives. For example, treatment with hydrazine hydrate (10 equiv, dioxane, 80°C) converts the dione into 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, enabling access to fused heterocycles .
How should researchers address contradictory data in synthetic yields or biological activity across studies?
- Reaction reproducibility : Ensure anhydrous conditions and inert atmospheres, as moisture degrades thiazole intermediates .
- Biological variability : Normalize activity data using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
- Isomer identification : Use chiral HPLC or circular dichroism to distinguish enantiomers, which may exhibit divergent bioactivity .
What computational tools are optimal for studying reaction mechanisms and electronic properties?
- *DFT (B3LYP/6-31G)**: Models the annulation mechanism, highlighting the role of fluorine’s electronegativity in stabilizing intermediates .
- Molecular dynamics (MD) : Simulates solvent effects on regioselectivity during thiazole ring formation .
- ADMET prediction : Estimates metabolic stability and toxicity using QSAR models, prioritizing derivatives with logP < 5 .
How do the fluorophenyl and thiazolyl groups influence the compound’s physicochemical and biological properties?
- Fluorophenyl : Enhances lipophilicity (logP +0.5) and metabolic stability via reduced CYP450 oxidation .
- Thiazolyl : Introduces π-π stacking interactions in target binding, confirmed by red-shifted UV-Vis spectra (λmax ~320 nm) .
- Synergistic effects : The 3-fluorophenyl group’s electron-withdrawing nature polarizes the thiazole’s sulfur, increasing electrophilicity at C2 .
What challenges arise in synthesizing enantiomerically pure forms of this compound?
Chiral centers at C1 and C2 require asymmetric catalysis. Strategies include:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived ligands in Pd-catalyzed cyclizations .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates .
- Crystallization-induced asymmetry : Exploit diastereomeric salt formation with tartaric acid .
How can regioselectivity be controlled during thiazole ring formation?
- Catalytic additives : ZnCl or CuI promote cyclization at C2 via Lewis acid coordination to the nitrile group .
- Temperature modulation : Lower temperatures (50°C) favor kinetic control, while higher temperatures (100°C) drive thermodynamic products .
What in vitro models are suitable for assessing metabolic stability?
- Hepatocyte incubation : Monitor parent compound depletion over 60 minutes using LC-MS/MS.
- Microsomal stability assays : Rat liver microsomes (0.5 mg/mL) with NADPH cofactor, quantifying half-life (t) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
